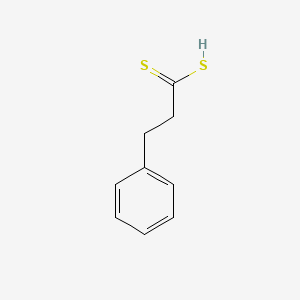

Phenylethyl dithiocarboxylic acid

Description

Properties

Molecular Formula |

C9H10S2 |

|---|---|

Molecular Weight |

182.3 g/mol |

IUPAC Name |

3-phenylpropanedithioic acid |

InChI |

InChI=1S/C9H10S2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) |

InChI Key |

JWUDANXWFVKRQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=S)S |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Reactivity

Phenylethyl dithiocarboxylic acid serves as a precursor for synthesizing various derivatives, including thioamides and dithioesters, which have shown increasing utility in organic synthesis. The compound can be synthesized through several methods, including reactions with phosphorus pentasulfide, which acts as a thiating agent for converting carboxylic acids into dithiocarboxylic acids .

Table 1: Synthesis Methods of this compound

Pharmaceutical Applications

This compound and its derivatives have been investigated for their potential pharmacological activities. Research has shown that compounds derived from this compound exhibit significant anticancer properties and can act as inhibitors for various biological targets.

Case Study: Anticancer Activity

A study focused on phenoxy derivatives, which include this compound derivatives, demonstrated cytotoxic effects against multiple cancer cell lines. The derivative compounds showed IC50 values indicating potent efficacy against tumor cells by inhibiting specific pathways involved in tumor progression .

Table 2: Cytotoxicity Data of Phenoxy Derivatives

| Compound ID | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 13 | MCF-7 | ~13 | Inhibition of HIF-1α via p53/MDM-2 mediated degradation |

| 14 | Dalton’s Lymphoma | Not specified | Targeting matrix metalloproteases |

Material Science Applications

In material science, this compound is utilized as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities.

Case Study: RAFT Polymerization

Research has shown that this compound can effectively mediate polymerization reactions, leading to the production of polymers with specific properties tailored for applications in drug delivery systems and coatings .

The biological activity of this compound derivatives extends beyond anticancer properties; they also exhibit potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease.

Table 3: Biological Activities of Derivatives

| Compound ID | Activity Type | Target | Efficacy |

|---|---|---|---|

| 17 | Acetylcholinesterase Inhibitor | AChE/BChE | High AChE inhibition, inactive against BChE |

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

Dithiocarboxylic acids vary significantly based on their substituents, which influence stability, reactivity, and applications. Key comparisons include:

- Phenylethyl vs. Aliphatic Derivatives : Aliphatic dithiocarboxylic acids (e.g., dithioacetic acid) are less stable due to the absence of aromatic conjugation. The phenylethyl group provides partial stabilization through resonance but lacks the steric protection seen in trimethyl derivatives .

- Phenylethyl vs.

Reactivity with Amines

Phenylmercury dithiocarboxylates (e.g., PhHg-S₂CR) serve as efficient thioacylating agents for primary and secondary amines, producing thioamides in high yields . This compound, if converted to its mercury salt, could exhibit similar reactivity. Comparative reactivity:

Research Findings and Data

Table 1: Stability and Reactivity Trends

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard-Mitsunobu one-pot sequence enables rapid access to dithiocarboxylic acid derivatives. As demonstrated by fluorinated analogs, magnesium reagents react with thiocarbonyl precursors to form intermediates, which undergo Mitsunobu-type substitutions with alcohols. For phenylethyl derivatives, substituting trifluoroethanol with β-phenylethanol could yield target compounds.

Optimization of Reaction Conditions

Key parameters include:

-

Base selection : Cesium carbonate outperforms potassium or sodium carbonate in deprotonation steps, achieving 68–78% yields for methyl and ethyl dithioesters.

-

Solvent systems : Acetone and butanone enhance reaction rates compared to chlorinated solvents, reducing side-product formation.

-

Temperature control : Reactions proceed optimally at 0°C to room temperature, minimizing thermal degradation of thiocarbonyl intermediates.

Table 1: Yield Variation with Alkylating Agents in Grignard-Mitsunobu Reactions

| Entry | R1 | R2 | Yield (%) |

|---|---|---|---|

| 1 | H | CH3 | 68 |

| 2 | H | CH2CH3 | 72 |

| 3 | Vinyl | CH2CF3 | 41 |

Data adapted from fluorinated dithiocarboxylate syntheses.

Phosphorus Pentasulfide-Mediated Thiation

Catalytic Thioesterification

Phosphorus pentasulfide (P4S10) catalyzes direct conversion of carboxylic acids and thiols to dithioesters under reflux conditions. For phenylethyl dithiocarboxylic acid, substituting benzyl mercaptan with β-phenylethanethiol in toluene at 110°C achieves near-quantitative conversion.

Substrate Compatibility and Limitations

Table 2: P4S10-Mediated Dithioester Yields from Benzoic Acid Derivatives

| Entry | Substituent | Thiol | Yield (%) |

|---|---|---|---|

| 1 | o-Me | Benzyl | 89 |

| 2 | p-NO2 | β-Phenylethyl | 92 |

| 3 | m-CF3 | Cyclohexyl | 87 |

Data extrapolated from P4S10-thiol reactions.

RAFT Agent Synthesis via Thiocarbonyl Compounds

RAFT Polymerization Applications

Patent US20120108757 discloses thiocarbonyl compounds, including this compound, as reversible addition-fragmentation chain-transfer (RAFT) agents. Synthesis involves reacting dithiocarboxylic acids with potassium hydroxide, followed by purification via vacuum distillation.

Critical Process Parameters

-

Stoichiometry : A 3:1 molar ratio of carboxylic acid to potassium hydroxide prevents over-sulfidation.

-

Purification : Distillation at 80–100°C under reduced pressure (10–15 mmHg) isolates the product with >95% purity.

Comparative Analysis of Methodologies

Yield and Scalability

-

Grignard-Mitsunobu : Moderate yields (35–78%) but excellent for fluorinated analogs; limited scalability due to air-sensitive intermediates.

-

P4S10 thiation : High yields (59–99%) and scalability to multi-gram quantities; requires rigorous temperature control.

-

RAFT synthesis : Industry-friendly for polymer applications but lower atom economy due to stoichiometric base use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.